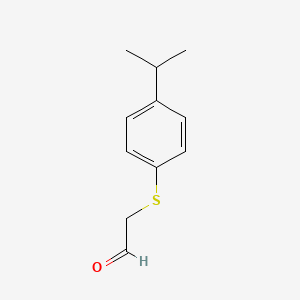

2-((4-Isopropylphenyl)thio)acetaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((4-Isopropylphenyl)thio)acetaldehyde is an organosulfur compound characterized by a thioether-linked 4-isopropylphenyl group and an aldehyde functional group. Its molecular formula is C₁₁H₁₄OS, with a molecular weight of 194.29 g/mol. The compound features a benzene ring substituted with an isopropyl group at the para position, connected via a sulfur atom to an acetaldehyde moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Isopropylphenyl)thio)acetaldehyde typically involves the reaction of 4-isopropylthiophenol with acetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the thioacetaldehyde linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified through techniques such as distillation or crystallization to obtain the final product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-((4-Isopropylphenyl)thio)acetaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The thio group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

Oxidation: 2-((4-Isopropylphenyl)thio)acetic acid.

Reduction: 2-((4-Isopropylphenyl)thio)ethanol.

Substitution: Various substituted thioacetaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-Isopropylphenyl)thio)acetaldehyde has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Isopropylphenyl)thio)acetaldehyde involves its interaction with specific molecular targets. The thioacetaldehyde group can undergo nucleophilic addition reactions with various biomolecules, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes and other proteins, thereby influencing biological pathways and processes .

Comparison with Similar Compounds

Structural and Elemental Analysis

The following table compares 2-((4-Isopropylphenyl)thio)acetaldehyde with structurally related compounds:

Key Observations :

- Carbon Content : The target compound exhibits higher carbon content (68.04%) compared to the triazole derivative (48.11%), reflecting its aromatic isopropylphenyl group versus the nitrogen-rich triazole ring in the latter .

- Functional Groups : The target compound’s aldehyde group is shared with Grandlure III, a beetle pheromone, but lacks the cyclohexylidene conjugation, which influences volatility and bioactivity .

Spectroscopic Characterization

- NMR/IR Data : While specifics for the target compound are unavailable, analogous compounds (e.g., triazole derivative) are characterized by distinct aldehyde proton signals (~9–10 ppm in ¹H NMR) and C=O stretches (~1700 cm⁻¹ in IR) .

- Mass Spectrometry : Grandlure III/IV display fragmentation patterns (e.g., m/z 152, 137) indicative of cyclohexylidene cleavage , whereas the target compound may fragment to yield m/z 152 (C₉H₁₂S⁺) or 109 (C₇H₉O⁺).

Biological Activity

2-((4-Isopropylphenyl)thio)acetaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C12H14OS

- Molecular Weight: 206.30 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thioether functional group can facilitate interactions with nucleophiles, potentially leading to enzyme inhibition or receptor modulation.

Biological Activities

The compound exhibits several biological activities, including:

- Antioxidant Activity: Preliminary studies suggest that compounds with thioether groups can exhibit antioxidant properties, which may help in reducing oxidative stress in cells.

- Antimicrobial Activity: There is evidence indicating that related thioether compounds possess antimicrobial properties, which could be applicable to this compound.

- Cytotoxic Effects: Some studies have reported cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antioxidant | Potential to reduce oxidative stress | |

| Antimicrobial | Inhibitory effects on bacterial growth | |

| Cytotoxicity | Induces cell death in cancer cell lines |

Case Study 1: Antioxidant Properties

In a study examining various thioether compounds, this compound was shown to significantly reduce reactive oxygen species (ROS) levels in vitro. This suggests a protective effect against oxidative damage, which is crucial for maintaining cellular health.

Case Study 2: Antimicrobial Activity

A series of experiments tested the antimicrobial efficacy of thioether derivatives against Gram-positive and Gram-negative bacteria. Results indicated that this compound demonstrated notable inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 3: Cytotoxicity Against Cancer Cells

In vitro assays conducted on several cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation.

Research Findings

Recent findings highlight the need for further research into the pharmacological potential of this compound. The compound's unique structure suggests it could be a lead compound for developing new therapeutic agents targeting oxidative stress-related diseases and infections.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-((4-Isopropylphenyl)thio)acetaldehyde, and how are impurities minimized during synthesis?

- Methodological Answer : The compound is typically synthesized via nucleophilic thiol-alkyne coupling or thioacetal formation. For example, reacting 4-isopropylthiophenol with bromoacetaldehyde diethyl acetal under basic conditions (e.g., K₂CO₃ in DMF), followed by acidic hydrolysis to yield the aldehyde. Impurities such as unreacted thiol or oxidation byproducts (e.g., sulfones) are minimized using inert atmospheres (N₂/Ar) and chromatographic purification (silica gel, hexane/EtOAc gradient). Full characterization via 1H-NMR, 13C-NMR, and IR spectroscopy is critical to confirm purity .

Q. How is the stability of this compound assessed under varying experimental conditions?

- Methodological Answer : Stability studies involve storing the compound at different temperatures (-20°C, 4°C, RT) and solvents (DMSO, ethanol, aqueous buffers). Degradation is monitored via HPLC or GC-MS over time. The thioether group’s susceptibility to oxidation (e.g., forming sulfoxides) is tested under oxidative conditions (H₂O₂, air exposure). For lab-scale use, storage in anhydrous DMSO at -20°C with desiccants is recommended to prevent aldehyde dimerization or oxidation .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are conflicting spectral data resolved?

- Methodological Answer : Key techniques include:

- 1H-NMR: To confirm the aldehyde proton (δ 9.5–10.5 ppm) and aromatic protons (δ 7.2–7.5 ppm).

- IR: Aldehyde C=O stretch (~1720 cm⁻¹) and C-S stretch (~650 cm⁻¹).

- High-resolution mass spectrometry (HRMS): To verify molecular ion [M+H]⁺.

Discrepancies in data (e.g., unexpected splitting in NMR) require cross-validation with 2D-COSY, HSQC, or comparison to analogous compounds (e.g., 2-(4-methylphenyl)acetaldehyde in ) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis while maintaining reproducibility?

- Methodological Answer : Use design of experiments (DoE) to evaluate variables: catalyst loading (e.g., Pd/C for coupling reactions), solvent polarity (DMF vs. THF), and reaction time. Process control tools (e.g., in-line FTIR for real-time monitoring) are critical for scaling up. For reproducibility, document batch-specific parameters (e.g., stirring rate, cooling gradients) and validate with triplicate runs. ’s list of substituted aldehydes highlights analogous optimization strategies for aldehyde derivatives .

Q. What strategies address contradictory data in biological activity studies, such as inconsistent enzyme inhibition results?

- Methodological Answer : Contradictions may arise from assay conditions (pH, co-solvents) or compound stability. To resolve:

- Perform dose-response curves across multiple replicates.

- Use orthogonal assays (e.g., fluorescence-based vs. colorimetric enzyme assays).

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

Reference ’s approach to microbial systems for methodological rigor in biological validation .

Q. How can computational modeling predict the compound’s reactivity in novel reaction pathways?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the aldehyde’s electrophilicity and sulfur’s nucleophilicity. Molecular dynamics simulations predict solvent effects on reaction kinetics. Compare with experimental data (e.g., Hammett σ⁺ values for substituent effects) from analogs like 2-(2-fluoro-4-methylphenyl)acetaldehyde () .

Q. What frameworks guide the study of this compound’s environmental impact in interdisciplinary research?

- Methodological Answer : Apply green chemistry principles (atom economy, waste reduction) and lifecycle analysis (LCA). Test biodegradability via OECD 301F (ready biodegradation) assays. For ecotoxicity, use Daphnia magna or algal growth inhibition tests. ’s environmental data on phenylacetic acid derivatives provides a methodological template .

Q. How does the compound’s electronic structure influence its role in catalytic cycles or supramolecular assemblies?

Properties

Molecular Formula |

C11H14OS |

|---|---|

Molecular Weight |

194.30 g/mol |

IUPAC Name |

2-(4-propan-2-ylphenyl)sulfanylacetaldehyde |

InChI |

InChI=1S/C11H14OS/c1-9(2)10-3-5-11(6-4-10)13-8-7-12/h3-7,9H,8H2,1-2H3 |

InChI Key |

SSYDHFHGQOMFCP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)SCC=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.